molecular formula C14H13BrN2O2 B2562365 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol CAS No. 2418730-72-8

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol

Cat. No.: B2562365
CAS No.: 2418730-72-8
M. Wt: 321.174
InChI Key: RFOKIPNMEWJGES-UHFFFAOYSA-N
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Description

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is a novel chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. It incorporates two privileged pharmacophores: a 5-bromobenzofuran moiety and a 3-methylpyrazole ring. Benzofuran derivatives are extensively studied for their diverse biological activities, demonstrating potent effects in anticancer research by inducing apoptosis, generating reactive oxygen species (ROS), and inhibiting pro-inflammatory cytokines like IL-6 . The pyrazole scaffold is another well-established structure in drug discovery, known for its significant pharmacological properties, including antidiabetic and anti-inflammatory activities . The strategic fusion of these structures in a single molecule is based on the molecular hybridization approach, which aims to develop new compounds with improved efficacy and novel mechanisms of action . This makes this compound a promising candidate for researchers investigating new therapeutic agents, particularly in oncology and metabolic diseases. It is supplied as a high-purity compound strictly for research applications in vitro. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(5-bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-9-4-5-17(16-9)8-12(18)14-7-10-6-11(15)2-3-13(10)19-14/h2-7,12,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOKIPNMEWJGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC(C2=CC3=C(O2)C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the benzofuran ring.

    Formation of the Pyrazole Ring: Synthesis of the 3-methylpyrazole moiety.

    Coupling Reaction: Linking the brominated benzofuran with the pyrazole ring through an appropriate linker, such as an ethanol group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the ethanol group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.

Scientific Research Applications

Structural Overview

The compound features:

  • Benzofuran Ring : A fused aromatic system known for its diverse biological activities.
  • Bromine Substitution : Enhances reactivity and potential interactions with biological targets.
  • Pyrazole Moiety : Contributes to the compound's pharmacological properties.

Medicinal Chemistry

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is being explored as a lead compound in drug development due to its structural uniqueness and potential therapeutic effects. Its distinct features may allow for the modulation of various biological pathways, making it a candidate for further investigation into its efficacy against diseases.

Biological Studies

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies have shown significant antibacterial properties against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL .
  • Anti-inflammatory Effects : Investigations into its mechanism of action suggest potential pathways for reducing inflammation, although detailed studies are required to elucidate these mechanisms fully.

Chemical Biology

This compound serves as a biological probe , allowing researchers to study molecular interactions and cellular processes. Its ability to interact with specific enzymes or receptors can help in understanding complex biological systems.

Material Science

The unique chemical structure of this compound may also find applications in material science, particularly in the development of new materials with specific properties derived from its chemical characteristics.

Case Studies and Research Findings

Recent literature highlights various studies focusing on the biological activities of this compound:

  • Antimicrobial Studies : A study published in a peer-reviewed journal reported the compound's effectiveness against resistant bacterial strains, emphasizing its potential as a therapeutic agent in infectious diseases .
  • Anti-inflammatory Research : Experimental data suggest that the compound may inhibit specific inflammatory pathways, although further research is needed to confirm these findings and identify precise mechanisms .
  • Chemical Synthesis Optimization : Research into the synthetic routes for producing this compound has focused on maximizing yield and purity while minimizing environmental impact, highlighting its relevance in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Core Heterocycles

  • Bromobenzofuran vs. Bromothiophene/Pyrimidine : The target compound’s bromobenzofuran core () shares electronic similarities with bromothiophene derivatives (e.g., compound 4c in ), but the benzofuran’s oxygen atom introduces distinct resonance effects compared to sulfur in thiophene . Pyrimidine-based analogs (e.g., 4c ) exhibit planar aromatic systems with higher melting points (~170°C) due to stronger intermolecular interactions .

Substituent Effects

  • Ethanol vs. Oxime/Thiol Groups: The ethanol group in the target compound likely enhances solubility in polar solvents compared to thiol-containing analogs (e.g., 5a in , SH stretch at ~2550 cm⁻¹) . In contrast, the oxime derivative () forms intramolecular O-H···N hydrogen bonds, which may stabilize its crystal lattice more effectively than the ethanol group .
  • Pyrazole vs.

Spectral and Physical Properties

  • IR Spectroscopy : The target compound’s hydroxyl group is expected to show a broad IR stretch near 3448 cm⁻¹, similar to 4c and C3 . The absence of a carbonyl group distinguishes it from chalcone derivatives .
  • Thermal Stability: Pyrimidin-ol/thiol analogs () generally exhibit higher melting points (>150°C) due to extended π-systems and hydrogen-bonding networks, whereas the target compound’s flexible ethanol linker may reduce thermal stability .

Biological Activity

1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Overview

The compound features a benzofuran ring substituted with a bromine atom and a 3-methylpyrazole moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that benzofuran-pyrazole derivatives demonstrated broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Specifically, compound 9 in the study showed effective inhibition against E. coli DNA gyrase B with an IC50 of 9.80 µM , comparable to standard antibiotics like ciprofloxacin .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, with some showing substantial effects on human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that these compounds could be developed as anti-inflammatory agents .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have revealed promising results. For instance, certain pyrazole carboxamides exhibited notable cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, particularly when combined with doxorubicin, enhancing the overall therapeutic effect . The compound's structural elements likely play a critical role in modulating cellular pathways involved in cancer progression.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve interactions with specific enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects against infections and tumors.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar structures:

Compound NameStructureNotable Activity
1-(5-Bromo-1-benzofuran-2-yl)-2-(1H-pyrazol-1-yl)ethanolStructureModerate antimicrobial activity
1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methyl-1H-pyrazol-4-yl)ethanolStructureSignificant anticancer activity

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study reported that brominated pyrazoles showed enhanced cytotoxicity against various cancer cell lines, suggesting that halogen substitution might improve their therapeutic index .
  • Synergistic Effects : The combination of pyrazole derivatives with existing chemotherapeutic agents like doxorubicin has shown improved efficacy in cancer treatment protocols, particularly in resistant cancer types .
  • In Silico Studies : Computational studies have provided insights into the binding affinities of these compounds to target proteins, supporting their potential as lead compounds for drug development .

Q & A

Basic: What are the standard synthetic protocols for 1-(5-Bromo-1-benzofuran-2-yl)-2-(3-methylpyrazol-1-yl)ethanol?

Answer:
The synthesis typically involves multi-step reactions starting with benzofuran and pyrazole precursors. Key steps include:

  • Condensation : Reacting 5-bromo-benzofuran-2-carbaldehyde with 3-methylpyrazole derivatives in anhydrous ethanol under reflux, often using piperidine as a catalyst to form the pyrazolyl-benzofuran core .
  • Reduction : The resulting intermediate (e.g., a ketone or aldehyde) is reduced to the ethanol derivative using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is employed to isolate the product .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

  • 1H/13C NMR : To confirm the structure, integration ratios, and substituent positions. For example, the benzofuran proton signals appear at δ 6.8–7.5 ppm, while pyrazole protons resonate at δ 2.1–2.5 ppm (methyl group) and δ 7.0–7.3 ppm (aromatic) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z ~375 for C₁₄H₁₃BrN₂O₂) .
  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Catalyst Screening : Replace piperidine with alternatives like acetic acid or morpholine to enhance regioselectivity in pyrazole formation .
  • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates, though ethanol remains preferred for its cost and environmental profile .
  • Temperature Control : Lowering reaction temperature during condensation (e.g., 60°C instead of reflux) may reduce side products like oxidized byproducts .
  • In-line Monitoring : Use TLC or HPLC to track reaction progress and terminate at optimal conversion points .

Advanced: What computational methods predict the bioactivity of this compound?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., kinases, GPCRs) using the compound’s 3D structure (generated via Gaussian09) to assess binding affinity .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) studies correlate substituent effects (e.g., bromine’s electronegativity) with observed anti-cancer or anti-inflammatory activity .
  • DFT Calculations : Density Functional Theory (DFT) predicts reactive sites (e.g., the ethanol hydroxyl group) for potential derivatization .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Replicability Checks : Reproduce assays under standardized conditions (e.g., NIH/3T3 cell lines, IC₅₀ protocols) to validate conflicting results .
  • Metabolic Stability Testing : Use liver microsome assays to determine if observed discrepancies arise from rapid degradation in certain models .
  • Structural Confirmation : Re-analyze bioactive samples via X-ray crystallography (as in ) to rule out polymorphic or stereochemical variations .

Advanced: What strategies are used to study the compound’s metabolic pathways?

Answer:

  • In Vitro Metabolism : Incubate with cytochrome P450 enzymes (CYP3A4, CYP2D6) and analyze metabolites via LC-MS/MS .
  • Isotope Labeling : Synthesize a deuterated or ¹⁴C-labeled analog to track metabolic breakdown products in hepatocyte models .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the ethanol moiety .
  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., ketone formation via oxidation) .

Advanced: How to design derivatives to enhance target selectivity?

Answer:

  • Fragment-Based Design : Replace the bromine atom with electron-withdrawing groups (e.g., –CF₃) to modulate electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or imidazoles while maintaining hydrogen-bonding capacity .

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